Positional Isomer Differentiation: 3-Aminomethyl vs. 5-Aminomethyl
The regioisomeric pair 3-(aminomethyl)quinolin-6-ol (CAS 161645-75-6) and 5-(aminomethyl)quinolin-6-ol (CAS 84174-50-5) share the same molecular formula (C10H10N2O) and molecular weight (174.20 g/mol) but differ fundamentally in the attachment point of the aminomethyl group. The 3-substituted isomer places the aminomethyl group at the β-position of the pyridine ring, a vector consistent with the pharmacophoric geometry of published MCHR1 antagonists (e.g., compound 5v, IC50 = 0.54 nM) [1]. The 5-substituted isomer places the aminomethyl group at the peri-position relative to the 6-OH group, introducing potential intramolecular hydrogen-bonding interactions absent in the 3-isomer. Commercially, 5-(aminomethyl)quinolin-6-ol is predominantly available as the dihydrochloride salt (MW 247.12), whereas 3-(aminomethyl)quinolin-6-ol is supplied as the free base (MW 174.20), resulting in different handling, solubility, and stoichiometric properties for downstream chemistry .
| Evidence Dimension | Substitution position on quinoline core |
|---|---|
| Target Compound Data | 3-(Aminomethyl)quinolin-6-ol: aminomethyl at C3 (β-position of pyridine ring); free base; MW 174.20; logP 0.67–1.03; purity 95% |
| Comparator Or Baseline | 5-(Aminomethyl)quinolin-6-ol (CAS 84174-50-5): aminomethyl at C5 (peri to 6-OH); supplied as dihydrochloride salt; MW 247.12; purity 95% |
| Quantified Difference | MW difference: +72.92 g/mol (salt form); substitution vector: ~120° angular difference in derivatization trajectory; logP difference not directly comparable due to salt vs. free base forms |
| Conditions | Commercial sourcing comparison: Enamine/Leyan (3-isomer, free base) vs. AKSci/Bidepharm/Fujifilm Wako (5-isomer, dihydrochloride salt) |
Why This Matters
The choice between 3-aminomethyl and 5-aminomethyl substitution determines whether the resulting derivatives align with the SAR of known 3-aminomethylquinoline-based MCHR1 antagonists (IC50 = 0.54 nM) or require de novo SAR exploration, directly impacting hit-finding efficiency in obesity and metabolic disease programs.
- [1] Kamata M, Yamashita T, Imaeda T, et al. Melanin-concentrating hormone receptor 1 antagonists. Synthesis and structure-activity relationships of novel 3-(aminomethyl)quinolines. J Med Chem. 2012;55(5):2353-2366. doi:10.1021/jm201596h. PMID: 22309223. View Source
